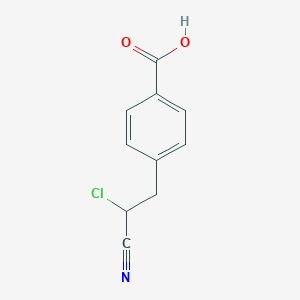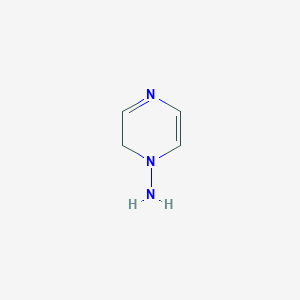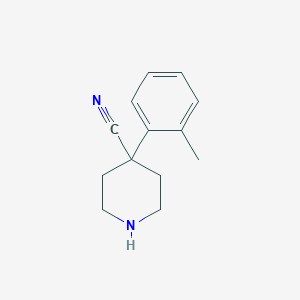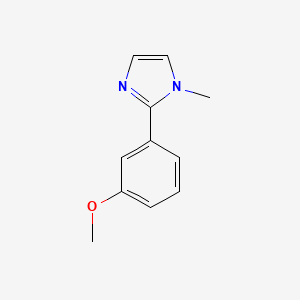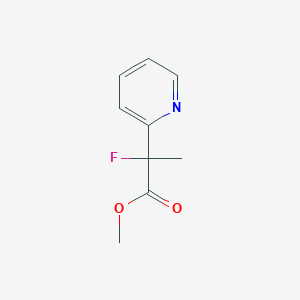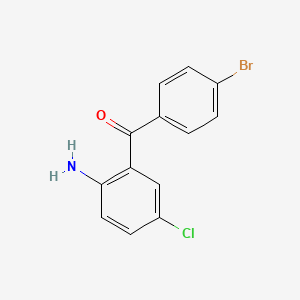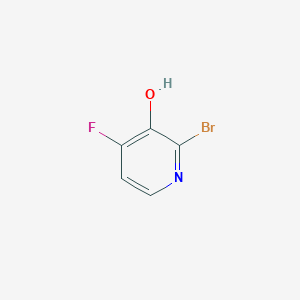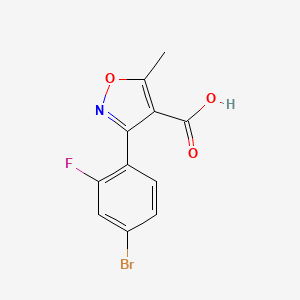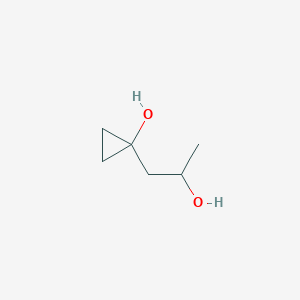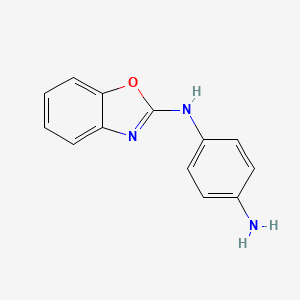
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Phenyl-4-chlorocinnamic acid is a derivative of cinnamic acid, characterized by the presence of a phenyl group and a chlorine atom attached to the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Phenyl-4-chlorocinnamic acid can be synthesized through several methods. One common approach involves the Steglich esterification, where cinnamic acid derivatives react with the Steglich reagent to form esters . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenyl-4-chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Alpha-Phenyl-4-chlorocinnamic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Alpha-Phenyl-4-chlorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Chlorocinnamic acid: Similar in structure but lacks the phenyl group.
3-Methoxy-4-hydroxycinnamic acid: Contains methoxy and hydroxy groups instead of a chlorine atom.
3,4-Dimethoxycinnamic acid: Features two methoxy groups on the aromatic ring.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and biological activities .
Conclusion
Alpha-Phenyl-4-chlorocinnamic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable reagent in organic synthesis. Additionally, its promising biological activities highlight its potential in drug development and other medical applications.
Properties
Molecular Formula |
C15H11ClO2 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,(H,17,18) |
InChI Key |
VRWKAXRIXMCDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
